tert-Butyl 3-(2-fluoro-4-hydroxyphenyl)propanoate
Description
tert-Butyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is an ester derivative featuring a tert-butyl group, a fluorinated aromatic ring, and a hydroxyl substituent. The tert-butyl group enhances steric bulk and metabolic stability, while the fluorine atom and hydroxyl group contribute to electronic modulation and hydrogen-bonding interactions. Its synthesis typically involves esterification or coupling reactions, often under acidic conditions, as seen in analogous tert-butyl-containing syntheses .
Properties
IUPAC Name |
tert-butyl 3-(2-fluoro-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO3/c1-13(2,3)17-12(16)7-5-9-4-6-10(15)8-11(9)14/h4,6,8,15H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCVCKKLERGZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=C(C=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-fluoro-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-fluoro-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-(2-fluoro-4-oxophenyl)propanoate.
Reduction: Formation of 3-(2-fluoro-4-hydroxyphenyl)propanol.
Substitution: Formation of 3-(2-substituted-4-hydroxyphenyl)propanoate derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and antimicrobial activities. Studies have shown that derivatives of similar structures exhibit significant anti-inflammatory properties, with inhibition rates comparable to established drugs like flurbiprofen . Case studies indicate that modifications to the phenolic structure can enhance biological activity, making it a candidate for further drug development.
2. Enzyme Inhibition Studies
Research indicates that tert-butyl 3-(2-fluoro-4-hydroxyphenyl)propanoate can serve as a valuable tool in enzyme inhibition studies. It has been noted for its interactions with various enzymes, which can lead to insights into biochemical pathways and mechanisms of action. For instance, compounds with similar structures have demonstrated promising results in inhibiting specific enzymes involved in inflammatory processes.
3. Polymer Production
In industrial applications, this compound is utilized as a stabilizing agent in the production of polymers. Its ability to enhance thermal stability and prevent oxidative degradation makes it an essential additive in plastics and coatings. Studies have shown that incorporating such compounds into polymer matrices significantly improves their longevity and performance under environmental stressors.
Biochemical Interactions
The biochemical properties of this compound suggest it may interact with various biomolecules, influencing metabolic pathways. Research has indicated potential interactions with proteins involved in oxidative stress responses, highlighting its relevance in studies focused on cellular protection mechanisms .
Case Studies
1. Anti-inflammatory Activity
A study conducted on derivatives of phenolic compounds demonstrated that certain modifications to the structure of this compound can lead to enhanced anti-inflammatory effects. These findings were supported by in vivo tests where modified compounds exhibited up to 94% inhibition of inflammatory markers compared to standard treatments .
2. Polymer Stability Testing
In another case study, the incorporation of this compound into a polymer blend was shown to significantly improve thermal stability when subjected to accelerated aging tests. The results indicated a marked decrease in degradation products over time, underscoring its effectiveness as a stabilizer.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-fluoro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound:
- Core structure: Propanoate ester with tert-butyl, 2-fluoro-4-hydroxyphenyl groups.
- Functional groups : Ester (COO-tert-butyl), hydroxyl (C4), fluorine (C2).
Analog 1: 3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)-3-hydroxyprop-2-en-1-one
- Core structure: Propenone with tert-butylphenyl and fluorophenyl groups.
- Functional groups : Ketone (C=O), hydroxyl (C3), fluorine (C4).
Key Differences :
- The target has a propanoate ester, while Analog 1 features a propenone backbone.
- Hydroxyl positions differ (C4 in target vs.
- Analog 1’s crystal structure (R factor = 0.050) reveals planar aromatic rings and intramolecular hydrogen bonds, suggesting higher rigidity compared to the ester-containing target .
Analog 2: 2(3)-tert-Butyl-4-hydroxyanisole (BHA)
- Core structure: Methoxy-substituted phenol with tert-butyl.
- Functional groups : Methoxy (OCH3), hydroxyl (C4).
Key Differences :
- BHA lacks fluorine but shares the tert-butyl and hydroxyl groups.
- The methoxy group in BHA enhances lipid solubility, whereas the target’s fluorine may increase electronegativity and bioactivity.
Physicochemical Properties
Notes:
- The target’s ester group may confer hydrolytic instability under basic conditions compared to BHA’s ether linkage.
- Analog 1’s single-crystal data (σ(C–C) = 0.002 Å) indicates precise bond lengths, suggesting synthetic reproducibility .
Biological Activity
tert-Butyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature regarding its biological activity, metabolism, and potential applications.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a propanoate moiety, which is further substituted with a 2-fluoro-4-hydroxyphenyl group. This structure is significant as it may influence the compound's interactions with biological systems.
Antioxidant Properties
Research indicates that compounds similar to this compound, particularly those in the family of synthetic phenolic antioxidants, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Antifungal Activity
In a related study involving octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, researchers demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The compound was produced through optimization techniques that enhanced its yield by 2.48-fold . Although this study does not directly test this compound, it suggests that similar structures may possess antifungal properties worth exploring.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of phenolic compounds indicates that the presence of specific substituents on the aromatic ring can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups (like fluorine) can enhance antioxidant activity and alter the compound's interaction with biological targets .
Summary of Findings
The available literature suggests that this compound may exhibit significant biological activities through mechanisms such as antioxidant action and potential antimicrobial properties. However, more focused studies are required to elucidate its specific biological effects and therapeutic applications.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
